Diethyl 3-oxohexanedioate
Overview
Description
Diethyl 3-oxohexanedioate, also known as 3-oxohexanedioic acid diethyl ester, is an organic compound with the molecular formula C10H16O5. It is a diester derivative of 3-oxohexanedioic acid and is commonly used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-oxohexanedioate can be synthesized through the esterification of 3-oxohexanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods
In industrial settings, this compound is produced by the esterification of 3-oxohexanedioic acid with ethanol under controlled conditions. The process involves the use of large-scale reactors and continuous distillation to separate the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-oxohexanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: It can be reduced to form diethyl 3-hydroxyhexanedioate.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: this compound derivatives.
Reduction: Diethyl 3-hydroxyhexanedioate.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Diethyl 3-oxohexanedioate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: It is used in the development of pharmaceutical compounds and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 3-oxohexanedioate involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3-oxoadipate
- Diethyl 3-oxopentanedioate
- Diethyl 3-oxobutanedioate
Uniqueness
Diethyl 3-oxohexanedioate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility as an intermediate in organic synthesis makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
diethyl 3-oxohexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-3-14-9(12)6-5-8(11)7-10(13)15-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRIYMIXCUUSNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221712 | |
Record name | Diethyl 3-oxoadipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-59-9 | |
Record name | Hexanedioic acid, 3-oxo-, 1,6-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7149-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl 3-oxoadipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7149-59-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 3-oxoadipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 3-oxoadipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.709 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction outcome when diethyl 3-oxohexanedioate reacts with (ethoxymethylene)malononitrile?
A1: The reaction of this compound with (ethoxymethylene)malononitrile leads to the formation of a 2-indolinone derivative []. This reaction is particularly interesting as it highlights the ability of these starting materials to undergo cyclization reactions, leading to the formation of heterocyclic compounds with potential biological activity.
Q2: Does the length of the carbon chain in the 3-oxoalkanedioate influence the reaction outcome?
A2: Yes, the research demonstrates that changing the carbon chain length in the 3-oxoalkanedioate significantly impacts the reaction products. While this compound yields a 2-indolinone derivative, its higher homologues lead to different products. For example, diethyl 3-oxoheptanedioate forms a 2-quinolone derivative, and diethyl 3-oxooctanedioate produces a benzazepinone derivative []. This difference highlights the importance of steric and electronic effects in governing the reaction pathway.
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